molecular formula C9H7F3N2O4 B185645 2,2,2-trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide CAS No. 144630-48-8

2,2,2-trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide

Cat. No.: B185645
CAS No.: 144630-48-8
M. Wt: 264.16 g/mol
InChI Key: PECQEDFMEXTFMO-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide is a chemical compound with the molecular formula C9H7F3N2O4 and a molecular weight of 264.16 g/mol . It is characterized by the presence of trifluoromethyl, methoxy, and nitro functional groups attached to an acetamide backbone. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,2,2-trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide typically involves the reaction of 2-methoxy-5-nitroaniline with trifluoroacetic anhydride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

2,2,2-trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, sodium dithionite, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, while the methoxy group can form hydrogen bonds with target molecules, stabilizing the compound-target complex .

Comparison with Similar Compounds

2,2,2-trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide can be compared with similar compounds such as:

The presence of the nitro and methoxy groups in this compound makes it unique and more suitable for specific applications in research and industry.

Properties

IUPAC Name

2,2,2-trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O4/c1-18-7-3-2-5(14(16)17)4-6(7)13-8(15)9(10,11)12/h2-4H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECQEDFMEXTFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355416
Record name 2,2,2-trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144630-48-8
Record name 2,2,2-trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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